

# Technical Guide: Certificate of Analysis for Nerolidol-d4

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Compound of Interest		
Compound Name:	Nerolidol-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected results for the quality control of **Nerolidol-d4**. The data presented herein is a synthesized representation based on established analytical techniques for the non-deuterated analogue, Nerolidol.

**Compound Information** 

Parameter	Specification
Compound Name	Nerolidol-d4
Chemical Formula	C15H22D4O
Molecular Weight	226.4 g/mol
CAS Number	Not available
Appearance	Clear, colorless to pale yellow liquid
Structure	(trans- and cis-isomers)

## **Analytical Data Summary**

The following tables summarize the typical quantitative data obtained from the analysis of **Nerolidol-d4**.



**Purity and Isotopic Enrichment** 

Test	Method	Specification
Chemical Purity	Gas Chromatography-Mass Spectrometry (GC-MS)	≥ 98%
Isotopic Enrichment	Mass Spectrometry (MS)	≥ 99 atom % D
Isomer Ratio (trans/cis)	Gas Chromatography (GC)	As specified by batch

**Residual Solvents** 

Solvent	Method	Specification (ppm)
Hexane	GC-Headspace	≤ 290
Ethyl Acetate	GC-Headspace	≤ 5000
Methanol	GC-Headspace	≤ 3000

**Elemental Impurities** 

Element	Method	Specification (ppm)
Lead (Pb)	Inductively Coupled Plasma- Mass Spectrometry (ICP-MS)	≤ 0.5
Arsenic (As)	ICP-MS	≤ 1.5
Cadmium (Cd)	ICP-MS	≤ 0.5
Mercury (Hg)	ICP-MS	≤ 1.5

# **Experimental Protocols**

Detailed methodologies for the key analytical experiments are provided below.

# Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis



Gas chromatography-mass spectrometry is a primary method for assessing the purity and isomeric composition of Nerolidol.[1][2][3] The separation of cis- and trans-isomers is achievable with appropriate chromatographic conditions.[3][4]

#### Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Injector: Split/Splitless, 250 °C
- Oven Program:
  - Initial Temperature: 60 °C, hold for 2 min
  - Ramp: 10 °C/min to 280 °C
  - Hold: 5 min at 280 °C
- Carrier Gas: Helium, constant flow 1.0 mL/min
- MS Source: 230 °C
- MS Quadrupole: 150 °C
- Mass Range: m/z 40-400

### Sample Preparation:

- Prepare a 1 mg/mL solution of **Nerolidol-d4** in high-purity ethyl acetate.
- Vortex the solution to ensure homogeneity.
- Inject 1 μL of the solution into the GC-MS system.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation**

NMR spectroscopy is employed to confirm the chemical structure and isotopic labeling pattern of **Nerolidol-d4**.[5] Both <sup>1</sup>H and <sup>13</sup>C NMR are utilized.

#### Instrumentation:

- Spectrometer: Bruker Avance III 400 MHz or equivalent
- Solvent: Chloroform-d (CDCl<sub>3</sub>)
- ¹H NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

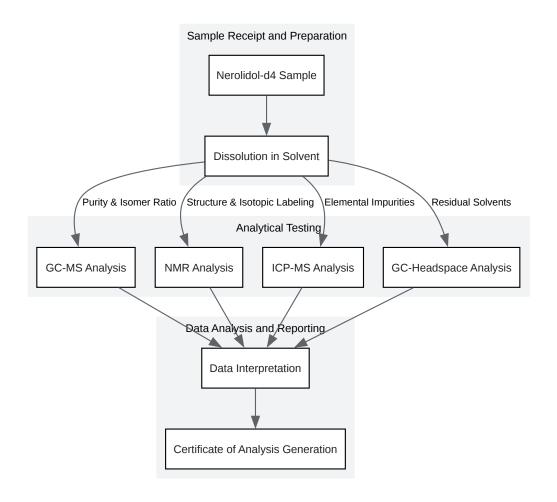
### Sample Preparation:

- Dissolve approximately 10 mg of Nerolidol-d4 in 0.7 mL of CDCl3.
- Transfer the solution to a 5 mm NMR tube.

## **Visualizations**

## **Analytical Workflow for Nerolidol-d4 Quality Control**





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Caption: Workflow for the quality control analysis of Nerolidol-d4.

## **GC-MS Analysis Pathway**

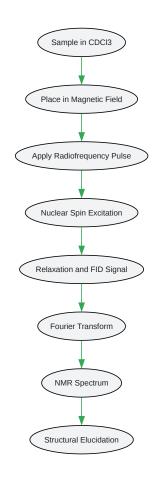


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Caption: The sequential pathway of GC-MS analysis for Nerolidol-d4.

## **NMR Spectroscopy Logical Flow**





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Caption: Logical flow of an NMR spectroscopy experiment.

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